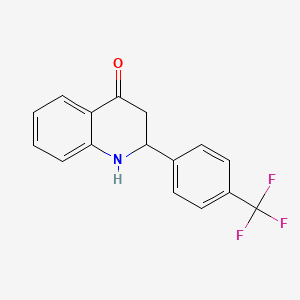

2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO/c17-16(18,19)11-7-5-10(6-8-11)14-9-15(21)12-3-1-2-4-13(12)20-14/h1-8,14,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUIPBZSYZPFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695921 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946049-56-5 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one

Executive Summary

The 2,3-dihydroquinolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The incorporation of a 2-aryl substituent, particularly the electron-withdrawing 4-(trifluoromethyl)phenyl group, can significantly modulate the pharmacological properties of the resulting molecule, making it a key target in drug discovery and development. This guide provides a comprehensive overview of the principal synthetic strategies for preparing 2-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one, designed for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of the most effective synthetic routes, offer detailed, field-proven experimental protocols, and present a comparative analysis to inform strategic decisions in the laboratory.

Introduction: The Strategic Importance of the 2-Aryl-2,3-dihydroquinolin-4(1H)-one Core

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science.[1] Among them, the 2,3-dihydroquinolin-4(1H)-one framework is of considerable interest due to its presence in compounds exhibiting a wide range of biological activities, including potential antitumor properties.[2] The synthesis of these structures, especially with specific aryl substitutions at the C2 position, is a pivotal task in the exploration of new chemical entities.

The target molecule, this compound, combines this valuable scaffold with a trifluoromethylphenyl group. The CF₃ group is a powerful bioisostere for other groups and is known to enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. This guide focuses on the most robust and widely adopted methods for its synthesis, primarily revolving around the formation of a chalcone or chalcone-like intermediate followed by an intramolecular cyclization.

Primary Synthetic Pathways: A Mechanistic Approach

The construction of the this compound core is most efficiently achieved through a convergent strategy that unites an aniline-derived fragment with a three-carbon chain originating from an aromatic aldehyde. The key disconnection approaches are visualized below.

Caption: Key synthetic pathways to the target quinolinone.

Route 1: One-Pot Condensation and Cyclization

This is arguably the most direct and atom-economical approach, involving the reaction of an o-aminoacetophenone with 4-(trifluoromethyl)benzaldehyde in a single vessel. The reaction proceeds through a tandem Claisen-Schmidt condensation to form an o-aminochalcone intermediate, which then undergoes a spontaneous or catalyzed intramolecular aza-Michael addition to yield the final product.

Mechanistic Rationale: The causality of this one-pot reaction hinges on the careful selection of a catalyst that can promote both the initial condensation and the subsequent cyclization. Basic catalysts (e.g., KOH, NaOH) facilitate the deprotonation of the methyl ketone of o-aminoacetophenone, forming an enolate that attacks the aldehyde. The resulting aldol adduct rapidly dehydrates to the more stable conjugated chalcone. The terminal amino group then acts as an intramolecular nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system in a conjugate addition (aza-Michael) reaction to form the six-membered ring.[3]

Sources

Characterization of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one: A Technical Guide for Drug Development Professionals

Introduction: The Quinolinone Scaffold in Modern Medicinal Chemistry

The 2,3-dihydroquinolin-4(1H)-one core is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active compounds, including natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive framework for the design of targeted therapeutics. The introduction of a trifluoromethylphenyl group at the 2-position, as in 2-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one, is of particular interest. The trifluoromethyl (CF3) group is a bioisostere of the methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved membrane permeability, and stronger binding interactions with biological targets.

This in-depth technical guide provides a comprehensive overview of the synthesis, structural characterization, and potential biological activities of this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to facilitate further investigation and application of this promising molecular entity.

Synthesis and Mechanistic Considerations

The construction of the 2-aryl-2,3-dihydroquinolin-4(1H)-one scaffold is most commonly achieved through a base-catalyzed intramolecular cyclization of an appropriate precursor. A widely adopted and efficient method involves the reaction of a 2-aminobenzonitrile with an aromatic aldehyde in an aqueous medium, a testament to the principles of green chemistry.

Experimental Protocol: Synthesis via Base-Mediated Cyclization

This protocol outlines a robust and environmentally benign procedure for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.

Step 1: Reaction Setup

-

To a solution of 2-aminobenzonitrile (1.0 eq.) in water, add 4-(trifluoromethyl)benzaldehyde (1.0 eq.).

-

Add a catalytic amount of a suitable inorganic base, such as potassium phosphate (K3PO4). The use of an inorganic base in water avoids the need for organic solvents and simplifies the workup procedure.

Step 2: Reaction Execution

-

Stir the reaction mixture vigorously at an elevated temperature (typically 80-100 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The aqueous medium, combined with heating, facilitates the dissolution of the reactants and promotes the reaction rate.

Step 3: Product Isolation and Purification

-

Upon completion, cool the reaction mixture to room temperature. The desired product often precipitates out of the aqueous solution.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any residual base and unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Reaction Mechanism and Rationale

The underlying mechanism of this transformation involves an initial nucleophilic attack of the amino group of 2-aminobenzonitrile on the carbonyl carbon of 4-(trifluoromethyl)benzaldehyde, followed by a series of intramolecular cyclization and tautomerization steps to afford the final 2,3-dihydroquinolin-4(1H)-one product. The choice of an inorganic base is critical; it facilitates the deprotonation steps and promotes the cyclization cascade. Water as a solvent is not only environmentally friendly but also plays an active role in the reaction mechanism, participating in proton transfer steps.

Structural Elucidation and Physicochemical Characterization

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C16H12F3NO |

| Molecular Weight | 291.27 g/mol |

| LogP | ~3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Melting Point (°C) | 173-176 (for the ortho isomer of the quinazolinone analog)[1] |

Note: LogP is an estimation and the melting point is for a structural isomer. These values should be experimentally verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The protons of the dihydroquinolinone core and the trifluoromethylphenyl ring will exhibit characteristic chemical shifts and coupling patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH (quinolinone) | 8.0 - 8.5 | br s |

| Aromatic (quinolinone) | 6.5 - 7.8 | m |

| Aromatic (CF3-phenyl) | 7.5 - 7.8 | d |

| Aromatic (CF3-phenyl) | 7.6 - 7.9 | d |

| CH (C2-position) | 5.8 - 6.2 | dd |

| CH₂ (C3-position) | 2.8 - 3.2 | m |

Rationale for Predictions: The broad singlet for the NH proton is characteristic of an amide proton. The aromatic protons of the quinolinone ring will appear in the typical aromatic region, with their exact shifts influenced by the electronic environment. The protons on the trifluoromethylphenyl ring are expected to appear as two distinct doublets due to the para-substitution pattern. The methine proton at the C2 position, being adjacent to a nitrogen atom and an aromatic ring, will be deshielded and appear as a doublet of doublets due to coupling with the diastereotopic methylene protons at the C3 position.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C4) | ~165 |

| Aromatic/Vinylic | 115 - 150 |

| CF₃ | ~125 (q) |

| CH (C2) | ~65 |

| CH₂ (C3) | ~45 |

Rationale for Predictions: The carbonyl carbon (C4) is expected to resonate at a characteristic downfield shift. The aromatic and vinylic carbons will appear in a clustered region. The carbon of the trifluoromethyl group will exhibit a quartet multiplicity due to coupling with the three fluorine atoms. The C2 and C3 carbons of the dihydroquinolinone ring will appear in the aliphatic region, with the C2 carbon being more deshielded due to its proximity to the nitrogen atom and the aromatic substituent.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1650 - 1680 | Strong, sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-F Stretch | 1100 - 1350 | Strong |

Rationale for Predictions: A sharp, medium-intensity peak in the N-H stretching region is characteristic of a secondary amide. The strong, sharp absorption for the carbonyl group is a hallmark of the quinolinone scaffold. The aromatic C=C stretching vibrations will appear as a series of bands in the fingerprint region. The C-F stretches of the trifluoromethyl group will give rise to strong absorptions, which are highly diagnostic.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The calculated exact mass for [M+H]⁺ is 292.0949.

Expected Fragmentation Pattern: Upon electron ionization, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) should be readily observable. Key fragmentation pathways may include the loss of the trifluoromethylphenyl group and cleavage of the dihydroquinolinone ring, providing valuable structural information.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery and development. Its synthesis is achievable through established and environmentally conscious methodologies. While a complete experimental characterization is yet to be published, predictive analysis based on closely related structures provides a solid foundation for its structural elucidation. The known biological activities of the 2-aryl-2,3-dihydroquinolin-4(1H)-one class, particularly their anticancer properties, underscore the therapeutic potential of this compound.

Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough experimental confirmation of its spectroscopic and physicochemical properties. Subsequent in-depth biological evaluation, including cytotoxicity screening against a panel of cancer cell lines and mechanistic studies to elucidate its precise mode of action, will be crucial in determining its viability as a lead compound for the development of novel anticancer agents.

References

-

Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]

-

Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. [Link]

-

Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ones via a photo. Royal Society of Chemistry. [Link]

-

The crystal structure of [1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one], C16H12F3NO. ResearchGate. [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

-

Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Royal Society of Chemistry. [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry. [Link]

-

Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure, connectivity, and dynamics. For professionals in drug discovery and development, a thorough understanding of NMR data is critical for compound characterization, purity assessment, and the elucidation of structure-activity relationships. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of 2-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one , a heterocyclic scaffold of significant interest in medicinal chemistry due to the prevalence of the quinolinone core in numerous biologically active compounds.

The structural complexity and the presence of a fluorine-containing substituent in the target molecule present a rich case study for NMR spectral interpretation. This document will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, offer a practical guide to sample preparation and data acquisition, and provide a comprehensive, atom-by-atom assignment of the ¹H and ¹³C NMR spectra.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is fundamental for unambiguous spectral assignment. The IUPAC numbering for the 2,3-dihydroquinolin-4(1H)-one core and the attached phenyl ring is presented below. This convention will be used throughout this guide.

Figure 1: Molecular structure and numbering scheme.

Experimental Protocols: Acquiring High-Quality NMR Data

The quality of the final NMR spectra is intrinsically linked to the meticulous execution of the experimental protocol. The following section outlines a robust methodology for the acquisition of ¹H and ¹³C NMR data for the title compound.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties for a wide range of organic molecules. However, for quinolinone derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solubilize these compounds and the N-H proton is less likely to exchange, leading to a sharper signal.[1][2]

-

Concentration : A sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is generally sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

¹H NMR Spectroscopy: Workflow

Figure 2: ¹H NMR experimental workflow.

-

Spectrometer : A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

-

Pulse Sequence : A standard single-pulse experiment is typically used.

-

Acquisition Parameters :

-

Spectral Width : ~16 ppm

-

Number of Scans : 16-64 scans, depending on the concentration.

-

Relaxation Delay (d1) : 1-2 seconds.

-

¹³C NMR Spectroscopy: Workflow

The workflow for ¹³C NMR is similar to that of ¹H NMR, with key differences in the acquisition parameters.

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Parameters :

-

Spectral Width : ~220 ppm

-

Number of Scans : 1024-4096 scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1) : 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Spectral Analysis and Interpretation

The following sections provide a detailed breakdown of the expected ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are based on the analysis of structurally related compounds.[1][2]

¹H NMR Spectrum: Predicted Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-N1 | ~8.3 | br s | 1H | - |

| H-5 | ~7.9 | dd | 1H | J = 7.8, 1.5 |

| H-2', H-6' | ~7.7 | d | 2H | J = 8.2 |

| H-3', H-5' | ~7.6 | d | 2H | J = 8.2 |

| H-7 | ~7.3 | ddd | 1H | J = 8.2, 7.2, 1.5 |

| H-8 | ~6.9 | d | 1H | J = 8.2 |

| H-6 | ~6.8 | t | 1H | J = 7.2 |

| H-2 | ~5.6 | dd | 1H | J = 12.8, 3.2 |

| H-3a (ax) | ~3.0 | dd | 1H | J = 16.5, 12.8 |

| H-3b (eq) | ~2.8 | dd | 1H | J = 16.5, 3.2 |

Analysis of the ¹H NMR Spectrum

-

Aromatic Region (6.5-8.5 ppm) :

-

The N-H proton (H-N1) is expected to appear as a broad singlet at a downfield chemical shift (~8.3 ppm) due to its acidic nature and the deshielding effect of the adjacent carbonyl group.

-

The protons of the dihydroquinolinone ring system (H-5, H-6, H-7, H-8) will exhibit characteristic splitting patterns. H-5 is the most deshielded aromatic proton of this ring due to the anisotropic effect of the carbonyl group, appearing as a doublet of doublets.

-

The protons of the 4-(trifluoromethyl)phenyl ring (H-2', H-3', H-5', H-6') will appear as a pair of doublets, characteristic of a para-substituted benzene ring. The strong electron-withdrawing nature of the trifluoromethyl group will deshield these protons.

-

-

Aliphatic Region (2.5-6.0 ppm) :

-

The methine proton at C-2 (H-2) is significantly deshielded due to its benzylic position and proximity to the nitrogen atom, appearing as a doublet of doublets.

-

The methylene protons at C-3 (H-3a and H-3b) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will appear as a pair of doublets of doublets due to geminal coupling to each other and vicinal coupling to the H-2 proton. The axial proton (H-3a) is expected to be at a slightly lower field than the equatorial proton (H-3b).

-

¹³C NMR Spectrum: Predicted Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 (C=O) | ~192 |

| C-8a | ~151 |

| C-1' | ~145 |

| C-4a | ~135 |

| C-7 | ~134 |

| C-4' | ~130 (q, ²JCF ≈ 32 Hz) |

| C-2', C-6' | ~128 |

| C-5 | ~127 |

| C-3', C-5' | ~126 (q, ³JCF ≈ 4 Hz) |

| CF₃ | ~124 (q, ¹JCF ≈ 272 Hz) |

| C-8 | ~118 |

| C-6 | ~116 |

| C-2 | ~65 |

| C-3 | ~45 |

Analysis of the ¹³C NMR Spectrum

-

Downfield Region (100-200 ppm) :

-

The carbonyl carbon (C-4) is the most deshielded carbon, appearing at approximately 192 ppm.

-

The aromatic carbons of both rings will appear in the range of 110-155 ppm. The quaternary carbons (C-4a, C-8a, C-1', and C-4') will generally have lower intensities.

-

The carbon attached to the trifluoromethyl group (C-4' ) will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet with a large one-bond C-F coupling constant.

-

-

Upfield Region (40-70 ppm) :

-

The methine carbon at C-2 is expected around 65 ppm, influenced by the adjacent nitrogen and aromatic ring.

-

The methylene carbon at C-3 will be found further upfield, typically around 45 ppm.

-

Key Mechanistic Insights from NMR Data

The detailed analysis of the ¹H and ¹³C NMR spectra provides a wealth of information that validates the molecular structure.

Figure 3: Key 2D NMR correlations for structural elucidation.

-

Connectivity Confirmation : 2D NMR experiments such as COSY (Correlation Spectroscopy) would confirm the coupling between H-2 and the H-3 protons, as well as the couplings between the aromatic protons.

-

Carbon-Proton Attachment : An HSQC (Heteronuclear Single Quantum Coherence) experiment would definitively link each proton to its directly attached carbon, confirming the assignments of C-2, C-3, and the aromatic CH groups.

-

Long-Range Correlations : An HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal correlations between protons and carbons that are two or three bonds away. For example, correlations between H-2 and C-4, C-8a, and C-1' would be expected, providing unequivocal evidence for the overall molecular framework.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By understanding the principles behind the expected chemical shifts and coupling patterns, and by following robust experimental protocols, researchers can confidently acquire and interpret the NMR data for this important class of molecules. The detailed spectral assignments and the discussion of advanced NMR techniques for structural validation serve as a valuable resource for scientists engaged in the synthesis, characterization, and development of novel therapeutic agents based on the quinolinone scaffold.

References

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

PubMed. (n.d.). NMR study of O and N, O-substituted 8-quinolinol derivatives. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to offer a detailed profile for researchers and scientists. The guide covers molecular structure, predicted physicochemical properties, spectral characteristics, synthetic routes, chemical reactivity, and potential biological significance. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and application.

Introduction and Scientific Context

The 2,3-dihydroquinolin-4(1H)-one scaffold is a prominent structural motif in a wide array of biologically active compounds.[1] These nitrogen-containing heterocycles are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets. The introduction of a trifluoromethylphenyl group at the 2-position is a strategic chemical modification intended to enhance metabolic stability, binding affinity, and cell permeability, owing to the unique electronic properties of the trifluoromethyl group. This guide focuses on the para-substituted isomer, this compound, and aims to provide a robust foundation for its scientific exploration.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a dihydroquinolinone core with a 4-trifluoromethylphenyl substituent at the C2 position. This chiral center is a key feature for potential stereospecific interactions with biological macromolecules.

Predicted Physicochemical Data

| Property | Predicted Value / Estimate | Data Source Context |

| Molecular Formula | C₁₆H₁₂F₃NO | Based on structure |

| Molecular Weight | 291.27 g/mol | Based on structure[2] |

| Appearance | White to off-white solid | Inferred from related compounds[3] |

| Melting Point | 170-180 °C (estimated) | Based on analogous structures[3] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Computed for ortho-isomer[2] |

| LogP (octanol-water partition coefficient) | 4.445 | Computed for ortho-isomer[2] |

| Hydrogen Bond Donors | 1 | Computed for ortho-isomer[2] |

| Hydrogen Bond Acceptors | 2 | Computed for ortho-isomer[2] |

| Rotatable Bonds | 1 | Computed for ortho-isomer[2] |

Solubility Profile (Predicted)

Based on the predicted LogP and the presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites, the solubility of this compound is expected to be low in water and higher in organic solvents.

-

High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO)

-

Moderate Solubility: Methanol, Ethanol

-

Low to Insoluble: Water, Hexanes

Synthesis and Chemical Reactivity

The synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones is well-documented, with the Friedländer annulation or related condensation reactions being the most common approaches.[4][5] These methods typically involve the reaction of an o-aminoaryl ketone with a compound containing an α-methylene ketone.

Proposed Synthetic Pathway

A reliable method for the synthesis of the title compound is the reaction of 2-aminoacetophenone with 4-(trifluoromethyl)benzaldehyde. This reaction can be catalyzed by various reagents, including silver triflate, to afford the desired product in good yield.[4]

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Procedure:

-

To a round-bottom flask, add 2-aminoacetophenone (1.0 mmol), 4-(trifluoromethyl)benzaldehyde (1.0 mmol), and ethanol (10 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add silver triflate (0.1 mmol, 10 mol%) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and concentrate to yield the pure compound.

Characterization Workflow

Caption: Analytical workflow for product characterization.

-

NMR Spectroscopy: Dissolve a small sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the elemental composition.

-

IR Spectroscopy: Acquire an IR spectrum of the solid sample to identify characteristic functional groups.

-

Melting Point: Determine the melting point of the purified solid.

Potential Applications and Biological Significance

Derivatives of the 2,3-dihydroquinolin-4(1H)-one scaffold have demonstrated a range of biological activities, including potential as anticancer agents. [6]The trifluoromethyl group is a common feature in many modern pharmaceuticals, and its incorporation into this scaffold suggests potential for enhanced therapeutic properties. Further research into the biological activity of this compound is warranted, particularly in the areas of oncology and infectious diseases. [7][8]

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. [9][10]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and development. This guide provides a comprehensive, albeit predictive, overview of its physical and chemical properties based on the analysis of closely related structures. The detailed synthetic and characterization protocols offered herein are intended to empower researchers to further investigate this molecule and unlock its full scientific potential.

References

-

Pandit, R. P., Sharma, K., & Lee, Y. R. (2015). A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate provides various 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Synthesis, 47(24), 3881-3890. Available from: [Link]

-

Mancuso, R., & Gabriele, B. (2018). 2,3-Dihydroquinazolin-4-one as a privileged scaffold in drug design. RSC Advances, 8(29), 16047-16068. Available from: [Link]

-

ResearchGate. (2023). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]

-

INDOFINE Chemical Company, Inc. (2025). Safety Data Sheet: [4-(TRIFLUOROMETHYL)PHENYL] DIMETHYLCARBINOL. Available from: [Link]

-

Abdou, M. M. (2014). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Targets in Heterocyclic Systems (Vol. 18, pp. 1-36). Italian Society of Chemistry. Available from: [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products, 17(1), 1-10. Available from: [Link]

-

American Chemical Society. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 83(15), 8336-8345. Available from: [Link]

-

Meenakshisundaram, S., & Manickam, S. (2018). Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. Medicinal Chemistry Research, 27, 1347-1358. Available from: [Link]

-

Royal Society of Chemistry. (2016). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry, 14(3), 943-947. Available from: [Link]

-

Banwell, M. G., et al. (2011). Synthesis of 2,3-Dihydro-4(1H)-quinolones and the Corresponding 4(1H)-Quinolones via Low-Temperature Fries Rearrangement of N-Arylazetidin-2-ones. Australian Journal of Chemistry, 64(4), 442-450. Available from: [Link]

-

Singh, P. P., et al. (2018). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. European Journal of Medicinal Chemistry, 157, 1033-1045. Available from: [Link]

-

Pu, X., Meng, F., & Zhang, S. (2023). The crystal structure of [1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one], C16H12F3NO. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 857-859. Available from: [Link]

-

MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts, 12(10), 1105. Available from: [Link]

-

Subramaniam, R., et al. (2010). Synthesis and in vitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468. Available from: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. IJARSCT, 2(4). Available from: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Synthesis, Molecular Characterization, Biological and Computational Studies of New Molecule Contain 1,2,4- Triazole, and Coumarin Bearing 6,8-Dimethyl. Biointerface Research in Applied Chemistry, 11(4), 11553-11568. Available from: [Link]

-

MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(15), 5891. Available from: [Link]

-

MIT Open Access Articles. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[4][5]aphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. Available from: [Link]

-

National Center for Biotechnology Information. (2020). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 208, 112812. Available from: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. RJPBCS, 4(2), 1228-1237. Available from: [Link]

-

ResearchGate. (2013). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available from: [Link]

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. connectsci.au [connectsci.au]

- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. indofinechemical.com [indofinechemical.com]

- 10. aksci.com [aksci.com]

Unlocking the Therapeutic Potential of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one: A Technical Guide to Target Identification and Validation

Abstract

The 2,3-dihydroquinolin-4(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide focuses on a specific, promising derivative, 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one , providing an in-depth exploration of its potential therapeutic targets, primarily within the oncology space. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds and in-silico modeling studies, we hypothesize and detail robust experimental workflows for the validation of three primary molecular targets: tubulin , receptor tyrosine kinases (RTKs) , and DNA topoisomerases . This guide is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and the detailed methodologies required to rigorously investigate the mechanism of action of this compound and accelerate its journey toward clinical consideration.

Introduction: The Quinolinone Core and the Promise of a Trifluoromethylphenyl Moiety

The quinolinone core is a heterocyclic motif frequently found in biologically active compounds, demonstrating a remarkable versatility that has led to its investigation for anticancer, antibacterial, and anti-inflammatory applications. The specific compound of interest, this compound, features two key structural elements that inform our therapeutic targeting strategy:

-

The 2-phenyl-2,3-dihydroquinolin-4(1H)-one backbone: This core structure has been repeatedly identified in compounds exhibiting potent cytotoxic effects against a multitude of cancer cell lines.

-

The 4-(Trifluoromethyl)phenyl substituent at the 2-position: The trifluoromethyl (-CF3) group is a well-known bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability, often leading to enhanced potency and favorable pharmacokinetic profiles.

Based on the established biological activities of structurally related quinolinone derivatives, the most promising therapeutic avenue for this compound is in oncology. This guide will, therefore, focus on the most probable anticancer mechanisms of action.

Hypothesized Therapeutic Targets and Rationale

A comprehensive review of the literature on quinolinone derivatives suggests three high-priority molecular targets for this compound. The following sections provide the scientific rationale for prioritizing each target.

Target Hypothesis 1: Tubulin Polymerization

Rationale: Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. A significant number of 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives have been reported to exert their anticancer effects by inhibiting tubulin polymerization.[1] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This leads to a cascade of downstream events, including cell cycle arrest at the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, induction of apoptosis.[1] Molecular docking studies on analogous compounds have shown that the 2-phenyl group can occupy a key hydrophobic pocket within the colchicine-binding site, and it is plausible that the trifluoromethylphenyl group of our compound of interest could form favorable interactions within this site.[1][2]

Downstream Effects of Tubulin Inhibition:

-

Cell Cycle Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, halting the cell cycle in the G2/M phase.

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often mediated by the upregulation of pro-apoptotic proteins like cleaved PARP-1 and caspase-3.[1]

Target Hypothesis 2: Receptor Tyrosine Kinase (RTK) Inhibition

Rationale: Aberrant signaling through receptor tyrosine kinases (RTKs) is a hallmark of many cancers, driving proliferation, survival, and angiogenesis. The quinoline and quinolinone scaffolds are present in several FDA-approved kinase inhibitors. Molecular modeling studies have demonstrated that the quinoline nitrogen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for competitive inhibition.[3][4] The 2-phenyl substituent can extend into a hydrophobic pocket, and the trifluoromethyl group could further enhance this interaction. Prominent RTKs that could be targeted include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis.

-

EGFR (Epidermal Growth Factor Receptor): Frequently overexpressed or mutated in various solid tumors.

-

c-Met (Hepatocyte Growth Factor Receptor): Implicated in tumor invasion and metastasis.

Target Hypothesis 3: DNA Topoisomerase II Inhibition

Rationale: DNA topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation. Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy. Fluoroquinolones, a class of antibiotics with a related core structure, are known to inhibit bacterial DNA gyrase and topoisomerase IV.[5] This activity has been extended to human topoisomerases, with some quinolone derivatives showing potent inhibition of human topoisomerase II.[6][7] These compounds act as "poisons," stabilizing the covalent complex between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and subsequent cell death. The planar quinolinone ring system is well-suited for intercalation into DNA, a common feature of many topoisomerase poisons.

Experimental Workflows for Target Validation

The following sections provide detailed, self-validating protocols to systematically investigate the interaction of this compound with the hypothesized targets.

Workflow for Validating Tubulin Polymerization Inhibition

This workflow is designed to confirm if the compound directly inhibits tubulin polymerization and to characterize the downstream cellular consequences.

Experimental Workflow: Tubulin Inhibition

Caption: Workflow for validating tubulin polymerization inhibition.

3.1.1. In Vitro Tubulin Polymerization Assay

-

Principle: This assay measures the light scattering at 340 nm that occurs as tubulin dimers polymerize into microtubules. Inhibitors will reduce the rate and extent of this increase in absorbance.

-

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 4 mg/mL.

-

Prepare a serial dilution of this compound in G-PEM buffer. Include a vehicle control (e.g., DMSO) and positive controls (Nocodazole as an inhibitor, Paclitaxel as a stabilizer).

-

-

Assay Execution:

-

Pre-warm a 96-well half-area plate to 37°C.

-

On ice, add 10 µL of the compound dilutions (or controls) to the wells.

-

Initiate the reaction by adding 100 µL of the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

-

-

Data Analysis and Interpretation:

-

Plot absorbance (OD340) versus time for each concentration.

-

Determine the Vmax (maximum rate of polymerization) and the final plateau of the polymerization curve.

-

Calculate the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%).

-

Self-Validation: The positive controls, Nocodazole and Paclitaxel, should show significant inhibition and enhancement of polymerization, respectively. The vehicle control should exhibit a characteristic sigmoidal polymerization curve.

-

3.1.2. Cell Cycle Analysis by Flow Cytometry

-

Principle: This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, G2/M). Tubulin inhibitors are expected to cause an accumulation of cells in the G2/M phase.

-

Methodology:

-

Cell Treatment:

-

Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the compound (e.g., 0.5x, 1x, and 2x the IC50 value determined from proliferation assays) for a relevant time period (e.g., 24 hours). Include vehicle-treated and positive control (e.g., Nocodazole) cells.

-

-

Cell Staining:

-

Harvest the cells (including any floating cells) and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.

-

-

-

Data Analysis and Interpretation:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

A dose-dependent increase in the G2/M population is indicative of tubulin polymerization inhibition.

-

Self-Validation: The positive control (Nocodazole) should induce a clear G2/M arrest. The total percentage of cells across all phases should be consistent for all samples.

-

3.1.3. Apoptosis Assay using Annexin V/PI Staining

-

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Methodology:

-

Cell Treatment: Treat cells as described in the cell cycle analysis protocol.

-

Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the cells immediately by flow cytometry.

-

-

Data Analysis and Interpretation:

-

Generate a quadrant plot:

-

Lower-left (Annexin V- / PI-): Viable cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

A dose-dependent increase in the percentage of early and late apoptotic cells confirms the induction of apoptosis.

-

Self-Validation: A known apoptosis inducer (e.g., Staurosporine) should be used as a positive control. Untreated cells should show a high percentage of viable cells.

-

Workflow for Validating Kinase Inhibition

This workflow is designed to identify which kinases are inhibited by the compound and to determine the potency of inhibition.

Experimental Workflow: Kinase Inhibition

Caption: Workflow for validating kinase inhibition.

3.2.1. In Vitro Kinase Activity Assay (Luminescence-Based)

-

Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed, and thus to the kinase activity. Inhibitors will result in a higher luminescence signal.

-

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer appropriate for the kinase of interest (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Prepare solutions of the kinase, its specific substrate peptide, and ATP.

-

Prepare a serial dilution of this compound.

-

-

Assay Execution:

-

Add the kinase, substrate, and compound to the wells of a 96-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Add a detection reagent (e.g., Kinase-Glo®) that simultaneously stops the kinase reaction and measures the remaining ATP.

-

Measure the luminescence using a plate reader.

-

-

-

Data Analysis and Interpretation:

-

Calculate the percentage of inhibition for each compound concentration relative to a "no inhibitor" control.

-

Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Self-Validation: A known inhibitor for the specific kinase (e.g., Staurosporine for a broad-spectrum control) should be included. "No enzyme" and "no substrate" controls should show minimal ATP depletion.

-

Workflow for Validating Topoisomerase II Inhibition

This workflow determines if the compound inhibits the catalytic activity of topoisomerase II or acts as a poison.

Experimental Workflow: Topoisomerase II Inhibition

Caption: Workflow for validating topoisomerase II inhibition.

3.3.1. In Vitro Topoisomerase II Decatenation Assay

-

Principle: This assay measures the ability of topoisomerase II to unlink interlocked kinetoplast DNA (kDNA) minicircles. Active enzyme releases the minicircles, which migrate differently on an agarose gel. Inhibitors prevent this release.

-

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP), kDNA, and the test compound at various concentrations.

-

Include a vehicle control and a known topoisomerase II inhibitor (e.g., Etoposide).

-

-

Enzyme Reaction:

-

Add human Topoisomerase IIα enzyme to each tube to start the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).

-

-

Gel Electrophoresis:

-

Load the reaction mixtures onto a 1% agarose gel.

-

Perform electrophoresis until the dye front has migrated sufficiently.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

-

-

-

Data Analysis and Interpretation:

-

No enzyme control: A single band of catenated kDNA at the top of the gel.

-

Enzyme control (no inhibitor): Decatenated minicircles will be visible as faster-migrating bands.

-

Inhibitor present: A dose-dependent decrease in the formation of decatenated minicircles, with a corresponding increase in the catenated kDNA band.

-

Self-Validation: The positive control (Etoposide) should show clear inhibition of decatenation.

-

Data Presentation and Interpretation

For each validated target, quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Summary of In Vitro Anticancer Activity

| Cell Line | IC50 (µM) of Compound | Positive Control | Positive Control IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | [Insert Value] | Doxorubicin | [Insert Value] |

| HeLa (Cervical) | [Insert Value] | Doxorubicin | [Insert Value] |

| A549 (Lung) | [Insert Value] | Doxorubicin | [Insert Value] |

Table 2: Summary of Target-Based Assay Results

| Assay | Parameter | Value | Positive Control | Control Value |

|---|---|---|---|---|

| Tubulin Polymerization | IC50 (µM) | [Insert Value] | Nocodazole | [Insert Value] |

| Kinase A Inhibition | IC50 (nM) | [Insert Value] | Staurosporine | [Insert Value] |

| Topoisomerase II Decatenation | IC50 (µM) | [Insert Value] | Etoposide | [Insert Value] |

Conclusion and Future Directions

This guide provides a comprehensive framework for elucidating the therapeutic targets of this compound. The proposed workflows, rooted in established methodologies and supported by a strong scientific rationale, offer a systematic approach to target validation. Positive results from these assays will provide a solid foundation for further preclinical development, including lead optimization, in vivo efficacy studies in relevant cancer models, and detailed pharmacokinetic and toxicological profiling. The multifaceted potential of the quinolinone scaffold suggests that a thorough investigation of this promising compound is a worthy endeavor in the ongoing search for novel and effective cancer therapeutics.

References

- Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2021). Indolo[3,2-c]quinolines as topoisomerase inhibitors. Future Medicinal Chemistry, 13(15), 1335-1350.

- Al-Suwaidan, I. A., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

-

Andrysik, Z. (2014). How do you interpret the experimental data of cell cycle by flow cytometry? ResearchGate. Retrieved from [Link]

- Chen, J., et al. (2024). Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. European Journal of Medicinal Chemistry, 271, 116766.

-

Inspiralis. (n.d.). Decatenation Assays. Retrieved from [Link]

- Kocsis, B., et al. (2022). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 23(15), 8233.

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

- Chauvin, C., et al. (2008). Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp. Biochemistry, 47(4), 1234-1243.

- El-Naggar, M., et al. (2021). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals, 14(11), 1109.

- Al-Ostath, A., et al. (2025). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2399654.

-

BioCompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

- Deweese, J. E., & Osheroff, N. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 61(1), 3.3.1-3.3.22.

-

Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from [Link]

-

Wang, J., et al. (2019). Quantitative analysis of apoptosis using the Annexin V/PI double-staining assay and flow cytometry calculations. ResearchGate. Retrieved from [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

- George, G., et al. (2021).

- Ali, H. I., et al. (2023). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Scientific Reports, 13(1), 2212.

- Mirigian, M., et al. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 971, 1-17.

- Wolska, K. I., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 22(16), 8593.

- Singh, R. K., et al. (2025). Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b. Journal of Applied Pharmaceutical Science, 15(8), 1-10.

- González-Vera, J. A., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(34), 15631-15644.

- Elaissouq, A., et al. (2022). Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Dock. Physical Chemistry Research, 10(4), 547-564.

- Zweckstetter, M. (2012). Assay Development for Protein Kinase Enzymes. Assay and Drug Development Technologies, 10(3), 223-233.

- Packard, B. Z. (2008). Measuring Apoptosis using Annexin V and Flow Cytometry.

- Zhang, Y., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (116), 54593.

- Wang, J., et al. (2015). Quantitative analysis of annexin V-membrane interaction by flow cytometry. European Biophysics Journal, 44(5), 325-336.

- Basile, L., et al. (2020).

- Othman, M., et al. (2023). Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. Plants, 12(2), 296.

- Węglarz-Tomczak, E., et al. (2021). Potential mechanism of quinolones action on cancer cells. Changes in the level of reactive oxygen species. Journal of Photochemistry and Photobiology B: Biology, 224, 112314.

- Maxwell, A., et al. (2020). A Novel Decatenation Assay for DNA Topoisomerases using a Singly-Linked Catenated Substrate. Journal of Biological Chemistry, 295(44), 14946-14954.

- Patel, R. V., et al. (2022). Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 19(9), 834-846.

- Atanasova, M., et al. (2023). In Silico Activity Prediction and Docking Studies of the Binding Mechanisms of Levofloxacin Structure Derivatives to Active Receptor Sites of Bacterial Type IIA Topoisomerases. SciPharm, 92(1), 1.

-

Molsoft L.L.C. (n.d.). Kinase Modeling and Drug Discovery. Retrieved from [Link]

- Singh, R. K., et al. (2025). Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b. Journal of Applied Pharmaceutical Science, 15(8), 1-10.

- Chen, Y. C., et al. (2021).

-

van der Vlag, J. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

-

Maxwell, A., et al. (2020). A Novel Decatenation Assay for DNA Topoisomerases using a Singly-Linked Catenated Substrate. ResearchGate. Retrieved from [Link]

- Darzynkiewicz, Z., et al. (2011). Analysis of cell cycle by flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.2.

- Sridhar, S. K., et al. (2019). 2,4‐Diphenyl‐1,2‐dihydroquinazoline Derivatives: Synthesis, Anticancer Activity and Docking Studies. ChemistrySelect, 4(42), 12431-12436.

- Ak, M., & Gülçin, İ. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(6), 1184-1196.

- Tripathi, S., et al. (2020). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. Molecules, 25(21), 5094.

- Arthur, D. E. (2019). Molecular docking studies of some topoisomerase II inhibitors: Implications in designing of novel anticancer drugs. Journal of Taibah University for Science, 13(1), 743-755.

-

Jiang, L. (2024). How to represent Annexin V apoptosis study data in publications? ResearchGate. Retrieved from [Link]

- Abdel-Mottaleb, M. S. A., et al. (2025). Machine Learning-Driven Drug Repurposing Investigation to Identify New Tubulin Inhibitors Against Cancer. Preprints.org.

Sources

- 1. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Senior Scientist's Guide to the One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aryl-2,3-dihydroquinolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including antitumor and antidiabetic properties.[1] Traditional multi-step syntheses of these vital heterocycles are often plagued by inefficiency, significant waste generation, and high operational costs. This guide provides an in-depth exploration of the modern, one-pot synthesis strategy, a cornerstone of green chemistry that offers an atom-economical and efficient alternative.[2] By condensing an o-aminoacetophenone with an aromatic aldehyde in a single procedural step, this method streamlines access to a diverse library of quinolinone derivatives.[3] We will dissect the underlying reaction mechanism, compare various catalytic systems, and provide a detailed, field-proven protocol designed for reproducibility and scalability in a research or drug development setting.

The Strategic Advantage: Why One-Pot Synthesis?

In the pursuit of novel therapeutics, efficiency is paramount. Multi-component, one-pot reactions represent a paradigm shift from classical linear syntheses.[4] The primary advantages include:

-

Atom Economy: By combining multiple transformations without isolating intermediates, these reactions maximize the incorporation of starting materials into the final product, minimizing waste.[4]

-

Operational Simplicity: Eliminating intermediate work-up and purification steps drastically reduces reaction time, solvent usage, and energy consumption.[2]

-

Diversity-Oriented Synthesis: The modular nature of this reaction allows for the rapid generation of a wide array of analogues by simply varying the aldehyde or aniline starting materials, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Reaction Mechanism: The Friedländer Annulation Pathway

The one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones is a modern variant of the classic Friedländer annulation.[5][6] The reaction proceeds through a catalyst-mediated cascade of two key transformations: an intermolecular aldol condensation followed by an intramolecular aza-Michael addition.

Plausible Mechanistic Pathway:

-

Catalyst Activation & Aldol Condensation: The reaction is initiated by the catalyst. An acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity. A base catalyst deprotonates the α-carbon of the o-aminoacetophenone, forming an enolate. The resulting nucleophile attacks the activated aldehyde, leading to an aldol adduct.

-

Dehydration: This aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the critical intermediate: an o-aminochalcone (an α,β-unsaturated ketone).[6][7]

-

Intramolecular Aza-Michael Addition: The nucleophilic amino group of the chalcone intermediate then attacks the β-carbon of the α,β-unsaturated system in a conjugate addition. This intramolecular cyclization step forms the six-membered dihydropyridinone ring.[8]

-

Tautomerization: A final proton transfer (tautomerization) yields the stable 2-aryl-2,3-dihydroquinolin-4(1H)-one product.

Caption: Figure 1: Reaction Mechanism Pathway

A Comparative Overview of Catalytic Systems

The choice of catalyst is critical and dictates reaction efficiency, conditions, and environmental impact. The ideal catalyst should be efficient in low loadings, readily available, and preferably reusable.

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages & Considerations |

| Brønsted Acids | p-Toluenesulfonic acid (PTSA), H₂SO₄, Formic Acid[4] | Reflux in EtOH, Toluene, or H₂O | Inexpensive, readily available, effective. | Often requires harsh conditions, difficult to recycle, can cause side reactions. |

| Lewis Acids | Silver Triflate (AgOTf)[3], InCl₃, ZrO(NO₃)₂ | Milder conditions (e.g., RT to 80 °C) | High efficiency, good functional group tolerance.[3] | Metal contamination in the final product, cost, moisture sensitivity. |

| Base Catalysis | NaOH, K₃PO₄[4][9] | Reflux in EtOH or water | Cost-effective, simple procedure. | Strong bases can promote side reactions; not always successful for all substrates.[4] |

| Organocatalysts | L-Proline[1][8] | Reflux in DMF or EtOH | Metal-free, environmentally benign, potential for asymmetric synthesis. | May require higher catalyst loading, longer reaction times. |

| Heterogeneous | Amberlyst-15, Nanoparticles, Sulfonated Porous Carbon[4][10] | Solvent-free or reflux | Easy separation and catalyst recycling, environmentally friendly.[10] | Potential for lower activity compared to homogeneous catalysts, leaching. |

Field-Proven Protocol: L-Proline Catalyzed Synthesis

This protocol details a reliable and environmentally benign method using L-proline as an organocatalyst. The rationale for this choice is its metal-free nature, operational simplicity, and good yields reported in the literature.[1][8]

Materials and Equipment

-

Reagents:

-

o-Aminoacetophenone (98%+)

-

Substituted Aromatic Aldehyde (98%+)

-

L-Proline (99%+)

-

Ethanol (Absolute, ACS Grade)

-

Ethyl Acetate (ACS Grade)

-

-

Equipment:

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

-

Experimental Workflow

Caption: Figure 2: Experimental Workflow

Step-by-Step Methodology

-

Reaction Setup (Self-Validation Checkpoint 1): To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-aminoacetophenone (1.0 mmol, 1.0 eq.), the desired aromatic aldehyde (1.0 mmol, 1.0 eq.), and L-proline (0.2 mmol, 20 mol%).

-

Scientist's Insight: Using a 1:1 stoichiometry of the primary reactants is crucial for maximizing yield and minimizing unreacted starting material, which simplifies purification. The 20 mol% catalyst loading is an optimized balance between reaction rate and cost.

-

-

Solvent Addition and Reflux: Add absolute ethanol (10 mL) to the flask. Fit the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux (approximately 78°C) and maintain vigorous stirring.

-

Scientist's Insight: Ethanol is an excellent solvent choice as it effectively dissolves the reactants and catalyst, and its boiling point provides sufficient thermal energy to overcome the activation barrier of the condensation and cyclization steps.

-

-

Reaction Monitoring (Self-Validation Checkpoint 2): Monitor the reaction's progress by thin-layer chromatography (TLC) every 30-60 minutes. Spot the reaction mixture against the starting materials on a silica TLC plate.

-

Protocol: Use a 7:3 mixture of hexane and ethyl acetate as the eluent. The product is typically less polar than the o-aminoacetophenone but more polar than the aldehyde. The reaction is complete when the starting material spots have been consumed. Typical reaction times are 4-8 hours.

-

-

Work-up and Solvent Removal: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the crude residue, add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Scientist's Insight: This liquid-liquid extraction separates the organic product from the water-soluble L-proline catalyst and any inorganic impurities.

-

-

Drying and Purification (Self-Validation Checkpoint 3): Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a gradient elution of hexane and ethyl acetate.

-

Final Analysis: Collect the fractions containing the pure product, combine them, and remove the solvent to yield the 2-aryl-2,3-dihydroquinolin-4(1H)-one. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Impure starting materials. 2. Insufficient heating or reaction time. 3. Deactivated catalyst. | 1. Check purity of reactants by NMR or TLC; recrystallize if necessary. 2. Ensure the reaction is at a full reflux and extend the reaction time, monitoring by TLC. 3. Use fresh L-proline from a sealed container. |

| Multiple Side Products on TLC | 1. Aldehyde is prone to self-condensation or oxidation. 2. Reaction temperature is too high, promoting decomposition. | 1. Use freshly distilled or purified aldehyde. Consider running the reaction under an inert atmosphere (N₂ or Ar). 2. Reduce the temperature slightly and increase the reaction time. |

| Product is an Inseparable Oil | 1. Presence of residual solvent or impurities. | 1. Ensure the product is fully dried under high vacuum. Attempt to induce crystallization by scratching with a glass rod or triturating with a non-polar solvent like hexane. |

| Difficulty in Purification | 1. Product has similar polarity to a starting material or byproduct. | 1. Adjust the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may improve separation. |

Conclusion

The one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones via Friedländer-type condensation is a powerful, efficient, and highly adaptable method for accessing medicinally relevant heterocyclic compounds. By understanding the core mechanism and the role of different catalysts, researchers can select and optimize conditions to rapidly generate diverse molecular libraries. The detailed L-proline catalyzed protocol provided herein serves as a robust and environmentally conscious starting point for any laboratory engaged in synthetic chemistry or drug discovery, embodying the principles of modern, efficient chemical synthesis.

References

-

Manna, S., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available at: [Link]

-

Renge, A. S., et al. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Available at: [Link]

-

Pandit, R. P., Sharma, K., & Lee, Y. R. (2015). A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate provides various 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Synthesis, 47, 3881-3890. Available at: [Link]

-

Zhang, M., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. Available at: [Link]

-

Various Authors. (2025). L-Proline-Catalyzed One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. ResearchGate. Available at: [Link]

-

Kim, J. H., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]

-

Katritzky, A. R., & Rachwal, S. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Available at: [Link]

-

Al-Masoudi, A. A. J., et al. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal. Available at: [Link]

-

Various Authors. (n.d.). Dihydroquinolinone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Wang, C., et al. (2016). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry. Available at: [Link]

-

Various Authors. (2010). Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives. ResearchGate. Available at: [Link]

-

Varlamov, A. V., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. Available at: [Link]

-

Friedländer, P. (1882). Friedländer synthesis. Wikipedia. Available at: [Link]

-

Various Authors. (n.d.). An Efficient Synthesis of 2,3-Dihydro-2-phenyl-4-quinolones from 2'-Aminoacetophenones. ResearchGate. Available at: [Link]

-

Bakulev, V. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. Available at: [Link]

-

Manske, R. H. F. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

-

Bouattour, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Available at: [Link]

-

Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 4. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]